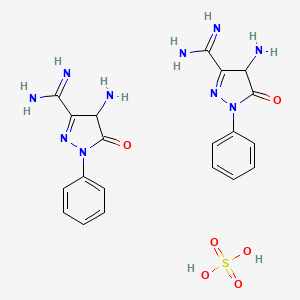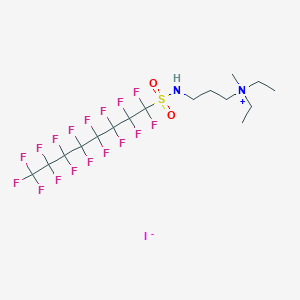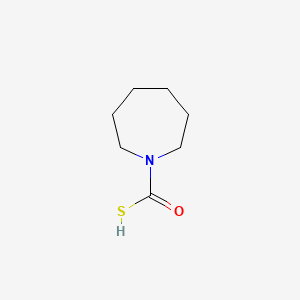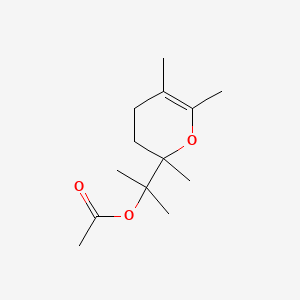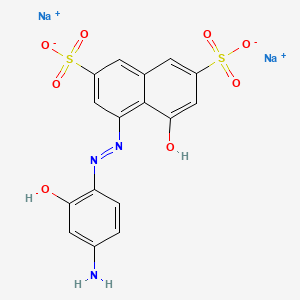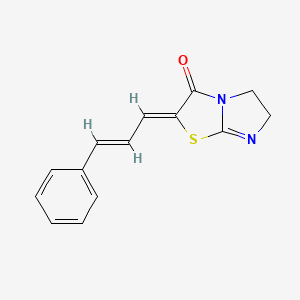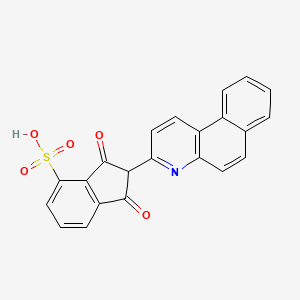
2-Benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione, monosulpho derivative
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione, monosulpho derivative is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzoquinoline moiety fused with an indene-dione structure, along with a sulpho group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione, monosulpho derivative typically involves multi-step organic reactions. The process begins with the preparation of the benzoquinoline and indene-dione precursors. These precursors are then subjected to sulphonation reactions under controlled conditions to introduce the sulpho group. Common reagents used in these reactions include sulfuric acid and oleum. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to maintain the desired specifications and purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione, monosulpho derivative undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione moiety to diol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoquinoline and indene-dione rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include quinone derivatives, diol derivatives, and substituted benzoquinoline and indene-dione compounds. These products have distinct chemical and physical properties that make them useful in various applications.
Applications De Recherche Scientifique
2-Benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione, monosulpho derivative has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe and bioactive molecule.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 2-Benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione, monosulpho derivative involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The sulpho group enhances the compound’s solubility and reactivity, facilitating its interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-one: Lacks the sulpho group, resulting in different chemical and physical properties.
2-Benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione: Similar structure but without the sulpho derivative, affecting its reactivity and applications.
Uniqueness
The presence of the sulpho group in 2-Benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione, monosulpho derivative imparts unique properties, such as increased solubility and enhanced reactivity. These characteristics make it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
67893-12-3 |
|---|---|
Formule moléculaire |
C22H13NO5S |
Poids moléculaire |
403.4 g/mol |
Nom IUPAC |
2-benzo[f]quinolin-3-yl-1,3-dioxoindene-4-sulfonic acid |
InChI |
InChI=1S/C22H13NO5S/c24-21-15-6-3-7-18(29(26,27)28)19(15)22(25)20(21)17-11-9-14-13-5-2-1-4-12(13)8-10-16(14)23-17/h1-11,20H,(H,26,27,28) |
Clé InChI |
ZMPJWGHEMFSQBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)C4C(=O)C5=C(C4=O)C(=CC=C5)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromoethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12684898.png)
